3-Phenoxyphenyl-phenylmethanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C19H16O2 |
|---|---|
Molecular Weight |
276.3 g/mol |
IUPAC Name |
(3-phenoxyphenyl)-phenylmethanol |
InChI |
InChI=1S/C19H16O2/c20-19(15-8-3-1-4-9-15)16-10-7-13-18(14-16)21-17-11-5-2-6-12-17/h1-14,19-20H |
InChI Key |
NAEROFHBNBKFGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC(=CC=C2)OC3=CC=CC=C3)O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Phenoxyphenyl Methanol and Its Derivatives
Direct Synthesis of (3-Phenoxyphenyl)methanol
(3-Phenoxyphenyl)methanol, a key alcohol moiety in several pyrethroid esters, can be synthesized through various direct routes, including hydrolysis of its esters, reduction of aldehyde or acid precursors, and etherification strategies to build the core phenoxyphenyl structure.
Hydrolysis-Based Routes for (3-Phenoxyphenyl)methanol Preparation
Hydrolysis offers a straightforward method for the preparation of (3-phenoxyphenyl)methanol from its corresponding esters or halides. The preparation of 3-phenoxybenzyl alcohols from the hydrolysis of 3-phenoxybenzyl chlorides or acetates is a known and practiced route. prepchem.com
One specific example involves the hydrolysis of 3-phenoxybenzyl acetate (B1210297). In this method, the acetate is refluxed with methanol (B129727), water, and an acid ion exchange resin, such as Nafion H, which acts as the catalyst. Following the reaction, the mixture is cooled, filtered, and the product is extracted to yield (3-phenoxyphenyl)methanol. This method has been reported to achieve a high yield of 90%.
Table 1: Hydrolysis of 3-Phenoxybenzyl Acetate
| Reactant | Reagents | Conditions | Yield |
|---|
Reduction-Based Approaches for (3-Phenoxyphenyl)methanol from Precursors
A widely used laboratory and industrial method involves the reduction of 3-phenoxybenzaldehyde (B142659) using a suitable reducing agent. google.comjustia.com Sodium borohydride (B1222165) (NaBH₄) is a frequently employed reagent for this purpose due to its selectivity and milder reaction conditions compared to other hydrides. google.comjustia.comasianpubs.org The reaction is typically carried out in a solvent system such as methanol or a mixture of tetrahydrofuran (B95107) (THF) and dimethoxyethane (DME) at low temperatures (e.g., in an ice bath). google.comjustia.comprepchem.comnih.gov Yields for this reduction are often very high, approaching 99%. google.com
Other reducing agents that can be utilized include lithium aluminium hydride (LiAlH₄), diisobutylaluminium hydride (DIBAL-H), calcium hydride, and sodium hydride. google.comjustia.com The reaction time typically ranges from 1 to 4 hours. google.comjustia.com Besides the aldehyde, 3-phenoxybenzoic acids or their esters can also serve as precursors, which are reduced to the corresponding alcohol. prepchem.com
Table 2: Reduction of 3-Phenoxybenzaldehyde
| Precursor | Reducing Agent | Solvent(s) | Temperature | Yield |
|---|---|---|---|---|
| 3-Phenoxybenzaldehyde | Sodium borohydride (NaBH₄) | Methanol | 5-15°C | High |
| 3-Phenoxybenzaldehyde | Sodium borohydride (NaBH₄) | THF/DME | Ice bath | 99.2% |
Catalytic Etherification Strategies for (3-Phenoxyphenyl)methanol Precursors
The core 3-phenoxyphenyl structure is often assembled via a catalytic etherification reaction, most notably the Ullmann condensation. wikipedia.orgorganic-chemistry.org This reaction typically involves the copper-catalyzed coupling of an aryl halide with a phenol (B47542) to form a diaryl ether. wikipedia.orgorganic-chemistry.orgresearchgate.netmdpi.com In the context of synthesizing precursors for (3-phenoxyphenyl)methanol, this strategy is used to produce 3-phenoxybenzaldehyde.
One synthetic pathway involves the reaction of 3-chlorobenzaldehyde (B42229) with an alkali phenolate. google.com To circumvent low yields from direct etherification, a multi-step process can be employed. This involves first protecting the aldehyde group of 3-chlorobenzaldehyde by reacting it with ethylene (B1197577) glycol to form 2-(3-chlorophenyl)-1,3-dioxolane. google.com This intermediate is then subjected to an Ullmann condensation with an alkali phenolate, such as potassium phenolate, in the presence of a copper catalyst (e.g., copper powder or cuprous chloride) at high temperatures (190-250°C). google.com The resulting 2-(3-phenoxyphenyl)-1,3-dioxolane (B8529247) is subsequently deprotected by acid hydrolysis to yield 3-phenoxybenzaldehyde, which can then be reduced to (3-phenoxyphenyl)methanol as described previously. google.com
Another approach involves the reaction of 3-bromobenzaldehyde (B42254) with phenol in the presence of a base and a copper catalyst to form 3-phenoxybenzaldehyde. google.com
Table 3: Ullmann-type Etherification for 3-Phenoxybenzaldehyde Synthesis
| Reactants | Catalyst | Conditions | Intermediate/Product |
|---|---|---|---|
| 2-(3-chlorophenyl)-1,3-dioxolane, Potassium phenolate | Copper powder / Cuprous chloride | 195-205°C | 2-(3-phenoxyphenyl)-1,3-dioxolane |
Synthesis of α-Cyano-(3-phenoxyphenyl)methanol (3-Phenoxymandelonitrile)
α-Cyano-(3-phenoxyphenyl)methanol, or 3-phenoxymandelonitrile, is a crucial cyanohydrin intermediate for the synthesis of type II pyrethroids like cypermethrin (B145020) and deltamethrin (B41696). nih.govacs.orgnih.gov Its synthesis involves the addition of a cyanide group to the carbonyl carbon of 3-phenoxybenzaldehyde.
Cyanohydrin Formation Methodologies
The most direct method for synthesizing 3-phenoxymandelonitrile is the hydrocyanation of 3-phenoxybenzaldehyde. This reaction involves the addition of hydrogen cyanide (HCN) across the carbonyl double bond.
A typical procedure involves reacting 3-phenoxybenzaldehyde with an alkali cyanide, such as potassium cyanide or sodium cyanide, in a suitable solvent system. prepchem.comnih.gov For instance, the reaction can be carried out by treating the bisulfite adduct of m-phenoxy-benzaldehyde with anhydrous sodium cyanide in dimethylformamide at low temperatures. prepchem.com Another method involves reacting the aldehyde with potassium cyanide in a biphasic system of THF and water, followed by acidification. nih.gov These methods provide the racemic cyanohydrin.
Asymmetric hydrocyanation can be achieved using chiral catalysts to produce enantiomerically enriched cyanohydrins. Catalysts such as cyclic dipeptides [cyclo(-(S)-Phe-(S)-His)] and polymeric cinchona alkaloids have been shown to catalyze the enantioselective addition of HCN to 3-phenoxybenzaldehyde, yielding optically active (R)- or (S)-3-phenoxymandelonitrile. oup.comtandfonline.com
Chemo-enzymatic Synthesis of Enantiopure α-Cyano-(3-phenoxyphenyl)methanol
Enzymes, particularly lipases and oxynitrilases, offer a highly selective route to enantiopure cyanohydrins and their derivatives, which are vital for producing stereospecific pyrethroid insecticides. d-nb.infoutupub.fiutupub.fi
Lipase-Catalyzed Kinetic Resolution: Lipases are widely used for the kinetic resolution of racemic α-cyano-(3-phenoxyphenyl)methanol or its esters. sioc-journal.cnnih.gov In one approach, racemic α-cyano-3-phenoxybenzyl acetate is subjected to alcoholysis using a lipase (B570770) from Alcaligenes sp. or Pseudomonas fluorescens in an organic solvent with an alcohol like methanol or n-octanol as the acyl acceptor. sioc-journal.cn The enzyme selectively catalyzes the alcoholysis of one enantiomer (e.g., the R-acetate), leaving the unreacted S-acetate and the produced S-alcohol in high enantiomeric excess. sioc-journal.cn Conversions can reach approximately 49% with enantiomeric excesses (ee) exceeding 98%. sioc-journal.cn
Another strategy is the enantioselective transesterification (acylation) of the racemic cyanohydrin. A combination of resin-catalyzed transcyanation between 3-phenoxybenzaldehyde and acetone (B3395972) cyanohydrin, followed by lipase-catalyzed enantioselective transesterification with vinyl acetate, can produce optically active (S)-α-cyano-3-phenoxybenzyl acetate. nih.gov
Oxynitrilase-Catalyzed Synthesis: Oxynitrilases (also known as hydroxynitrile lyases or HNLs) catalyze the asymmetric addition of HCN to aldehydes. d-nb.inforesearchgate.net Both (R)- and (S)-selective oxynitrilases are known. d-nb.info For example, crude hydroxynitrile lyase from Baliospermum montanum has been used for the asymmetric synthesis of (S)-3-phenoxybenzaldehyde cyanohydrin in a biphasic aqueous-organic system. researchgate.net The use of enzymes like (S)-oxynitrilase from Hevea brasiliensis is noted for preparing technically important (S)-cyanohydrins, including 3-phenoxymandelonitrile. d-nb.info
Table 4: Chemo-enzymatic Synthesis of Enantiopure α-Cyano-(3-phenoxyphenyl)methanol Derivatives
| Method | Enzyme | Substrate | Key Reagents | Product | Enantiomeric Excess (ee) |
|---|---|---|---|---|---|
| Asymmetric Alcoholysis | Lipase (Alcaligenes sp.) | Racemic α-cyano-3-phenoxybenzyl acetate | Methanol, Tetrahydrofuran | (S)-α-cyano-3-phenoxybenzyl alcohol | >98% |
| Asymmetric Alcoholysis | Pseudomonas fluorescens lipase | Racemic α-cyano-3-phenoxybenzyl acetate | n-Octanol, Hexane | (S)-α-cyano-3-phenoxybenzyl alcohol | 98.5% |
| Asymmetric Synthesis | Hydroxynitrile lyase (Baliospermum montanum) | 3-Phenoxybenzaldehyde | Hydrogen Cyanide (HCN) | (S)-3-Phenoxybenzaldehyde cyanohydrin | High |
Asymmetric Synthesis and Chiral Resolution Techniques
The enantiomers of (3-phenoxyphenyl)methanol and its derivatives are crucial building blocks in the synthesis of stereospecific agrochemicals, particularly pyrethroid insecticides. Both asymmetric synthesis and chiral resolution of racemates are employed to obtain these optically pure compounds.
Another approach to chiral resolution involves the formation of diastereomeric esters. Racemic 1-cyano-1-(3'-phenoxyphenyl)methanol can be reacted with a chiral resolving agent, such as resolved endo-1,4,5,6,7,7-hexachlorobicyclo[2.2.l]hept-5-ene-2-carboxylic acid. The resulting diastereoisomers can then be separated by methods like crystallization or chromatography. Subsequent hydrolysis of the separated diastereomers yields the optically pure enantiomers of the alcohol. publish.csiro.au Similarly, racemic ethynyl-(3'-phenoxyphenyl)-methanol has been resolved by forming diastereomeric ethers with the lactone of cis-2,2-dimethyl-3S-(dihydroxymethyl)-cyclopropane-1R-carboxylic acid in the presence of an acid catalyst like p-toluenesulfonic acid. The diastereomers are then separated chromatographically. google.comgoogle.com
Asymmetric hydrocyanation of 3-phenoxybenzaldehyde offers a direct route to chiral cyanohydrins. The use of polymers containing alkaloids as catalysts has been explored. For instance, a polymer with quinidine (B1679956) yielded the (S)-cyanohydrin with 98% yield and 46% enantiomeric excess (ee), while a quinine-containing polymer gave the (R)-isomer in 97% yield and 20% ee. bath.ac.uk
Table 1: Asymmetric Synthesis and Chiral Resolution Methods
| Precursor | Method | Reagent/Catalyst | Product | Yield/Selectivity | Reference |
|---|---|---|---|---|---|
| Racemic α-cyano-3-phenoxybenzyl acetate | Enzymatic Hydrolysis | Lipase | (S)-α-cyano-3-phenoxybenzyl alcohol | Enantiomerically pure (S)-isomer | wikipedia.org |
| Racemic 1-cyano-1-(3'-phenoxyphenyl)methanol | Diastereomeric Ester Formation | Resolved endo-1,4,5,6,7,7-hexachlorobicyclo[2.2.l]hept-5-ene-2-carboxylic acid | Optically pure enantiomers | Facile separation | publish.csiro.au |
| Racemic ethynyl-(3'-phenoxyphenyl)-methanol | Diastereomeric Ether Formation | Lactone of cis-2,2-dimethyl-3S-(dihydroxymethyl)-cyclopropane-1R-carboxylic acid, p-toluenesulfonic acid | Resolved (R) and (S) alcohols | Chromatographic separation | google.comgoogle.com |
| 3-Phenoxybenzaldehyde | Asymmetric Hydrocyanation | Quinidine-containing polymer | (S)-cyanohydrin | 98% yield, 46% ee | bath.ac.uk |
| 3-Phenoxybenzaldehyde | Asymmetric Hydrocyanation | Quinine-containing polymer | (R)-cyanohydrin | 97% yield, 20% ee | bath.ac.uk |
Phase Transfer Catalysis in Cyanohydrin Synthesis
Phase transfer catalysis (PTC) is a highly effective methodology for the synthesis of cyanohydrins from aldehydes, particularly in biphasic systems. This technique is industrially significant for the production of α-cyano-3-phenoxybenzyl alcohol (3-phenoxymandelonitrile), a key intermediate for pyrethroid insecticides. wikipedia.org
The synthesis typically involves the reaction of 3-phenoxybenzaldehyde with a cyanide source, such as sodium cyanide, in a two-phase system of water and an organic solvent like dichloromethane. wikipedia.org A phase transfer catalyst is essential to transport the cyanide ions from the aqueous phase to the organic phase where the reaction with the aldehyde occurs. Benzyltriethylammonium chloride is a commonly used phase transfer catalyst for this transformation. wikipedia.org The reaction initially yields the cyanohydrin, which can be further derivatized, for instance, by acetylation with acetic anhydride (B1165640) in the same pot. wikipedia.org
An alternative procedure involves treating a dioxolane precursor, 2-(3-phenoxyphenyl)-1,3-dioxolane, with a dilute mineral acid in a water-immiscible organic solvent. The resulting aldehyde is then reacted with an aqueous solution of an alkali cyanide in the presence of a phase-transfer catalyst to produce the cyanohydrin. google.com
Table 2: Phase Transfer Catalysis in the Synthesis of 3-Phenoxymandelonitrile
| Aldehyde Precursor | Cyanide Source | Catalyst | Solvent System | Product | Reference |
|---|---|---|---|---|---|
| 3-Phenoxybenzaldehyde | Sodium Cyanide | Benzyltriethylammonium chloride | Water/Dichloromethane | 3-Phenoxymandelonitrile acetate | wikipedia.org |
| 2-(3-Phenoxyphenyl)-1,3-dioxolane | Alkali Cyanide | Phase-transfer catalyst | Water/Aromatic hydrocarbon | 3-Phenoxymandelonitrile | google.com |
Synthesis of Advanced (3-Phenoxyphenyl)methanol Derivatives
Oxidative Transformations to Aldehyde Intermediates
The oxidation of (3-phenoxyphenyl)methanol to its corresponding aldehyde, 3-phenoxybenzaldehyde, is a fundamental transformation for creating advanced derivatives. 3-Phenoxybenzaldehyde is a critical precursor for the synthesis of numerous pyrethroid insecticides. lookchem.com
Various oxidative methods have been developed to achieve this conversion efficiently. Cerium(IV) reagents, such as ammonium (B1175870) cerium(IV) nitrate, are effective for the smooth conversion of (3-phenoxyphenyl)methanol into 3-phenoxybenzaldehyde. thieme-connect.de Another approach involves the selective oxidation using sodium hypochlorite, which can be part of a multi-step synthesis starting from 3-phenoxytoluene. lookchem.com
Iron single-atom catalysts on N-doped carbon (Fe1-N-C) have been shown to effectively catalyze the ammoxidation of alcohols to nitriles. In this process, (4-phenoxyphenyl)methanol (B189083) was selectively converted to the corresponding nitrile in good yields, with the aldehyde being the initial intermediate. nih.gov Furthermore, the oxidation of (4,6-dichloro pyrimidin-5-yl)(4-phenoxyphenyl)methanol to the corresponding ketone is a key step in the synthesis of the pharmaceutical agent Ibrutinib. google.com
Table 3: Oxidative Methods for (3-Phenoxyphenyl)methanol Derivatives
| Substrate | Oxidizing Agent/Catalyst | Product | Reference |
|---|---|---|---|
| (3-Phenoxyphenyl)methanol | Ammonium Cerium(IV) Nitrate | 3-Phenoxybenzaldehyde | thieme-connect.de |
| (3-Phenoxyphenyl)methanol | Sodium Hypochlorite | 3-Phenoxybenzaldehyde | lookchem.com |
| (4-Phenoxyphenyl)methanol | Fe1-N-C catalyst, O2, NH3·H2O | (4-Phenoxyphenyl)nitrile | nih.gov |
| (4,6-Dichloropyrimidin-5-yl)(4-phenoxyphenyl)methanol | Not specified | (4,6-Dichloropyrimidin-5-yl)(4-phenoxyphenyl)ketone | google.com |
Coupling Reactions for Scaffold Elaboration
Cross-coupling reactions are powerful tools for expanding the molecular complexity of the (3-phenoxyphenyl)methanol scaffold, enabling the synthesis of a diverse range of derivatives. These reactions facilitate the formation of new carbon-carbon and carbon-heteroatom bonds.
The Liebeskind–Srogl cross-coupling reaction has been utilized to couple boronic acids with thio-derivatives of cyclobutenediones. This method was applied to synthesize 3-methoxy-4-(4-phenoxyphenyl)cyclobut-3-ene-1,2-dione from the corresponding thioester and (4-phenoxyphenyl)boronic acid, showcasing the utility of this reaction in elaborating complex scaffolds. nih.gov
Kumada cross-coupling provides another avenue for scaffold elaboration. A novel asymmetric synthesis of (S)-fenoprofen involves the coupling of a racemic 2-halopropionate with a 3-phenoxyphenyl Grignard reagent, catalyzed by a cobalt/bisoxazoline complex. google.com This reaction proceeds with high yield and good optical purity. google.com
Copper-catalyzed arylation reactions have also been employed. For example, 3'-hydroxy-α-methylbenzene methanol was reacted with a triarylbismuth reagent in the presence of a copper catalyst to afford α-methyl-3-(3-methylphenoxy)benzene methanol, demonstrating a method for forming the phenoxy-phenyl ether linkage. uqam.ca Palladium-catalyzed cross-coupling reactions are also a cornerstone in modern organic synthesis for forming carbon-carbon bonds and have been widely applied in the synthesis of agrochemicals. researchgate.net
Table 4: Coupling Reactions for Scaffold Elaboration
| Reaction Type | Substrates | Catalyst | Product | Reference |
|---|---|---|---|---|
| Liebeskind–Srogl Coupling | Thio-cyclobutenedione, (4-Phenoxyphenyl)boronic acid | Pd2(dba)3, TFP, CuTC | 3-Methoxy-4-(4-phenoxyphenyl)cyclobut-3-ene-1,2-dione | nih.gov |
| Kumada Cross-Coupling | Racemic 2-bromopropionate, 3-Phenoxyphenylmagnesium bromide | CoI2 / Bisoxazoline ligand | (S)-Fenoprofen ester | google.com |
| Copper-Catalyzed Arylation | 3'-Hydroxy-α-methylbenzene methanol, Triarylbismuth reagent | Copper catalyst | α-Methyl-3-(3-methylphenoxy)benzene methanol | uqam.ca |
Formation of Complex Esters from (3-Phenoxyphenyl)methanol Derivatives
Derivatives of (3-phenoxyphenyl)methanol, particularly α-cyano-3-phenoxybenzyl alcohol, are central to the synthesis of a major class of synthetic insecticides known as pyrethroids. These complex esters are formed by the condensation of the alcohol moiety with various carboxylic acids, often containing a cyclopropane (B1198618) ring. wikipedia.orgpreprints.org
The esterification process is a key step in the production of numerous commercially important pyrethroids. For instance, Deltamethrin is the ester formed from the condensation of 3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid with cyano(3-phenoxyphenyl)methanol. preprints.org Similarly, Fenvalerate is an ester of cyano(3-phenoxyphenyl)methanol with 2-(4-chlorophenyl)-3-methylbutyric acid. preprints.org
The synthesis of these esters can be achieved through various conventional methods. A common approach involves reacting the carboxylic acid (or its more reactive acid chloride derivative) with the alcohol. For example, cyanohydrin esters can be synthesized by reacting a carboxylic acid with bromo(3-phenoxyphenyl)acetonitrile in the presence of a base like triethylamine. nih.govmdpi.com This method has been used to produce various pyrethroid analogs for structure-activity relationship studies. nih.govtandfonline.com The specific stereochemistry of both the alcohol and acid components is often critical for the insecticidal activity of the final ester. nih.gov
Table 5: Examples of Complex Esters from (3-Phenoxyphenyl)methanol Derivatives
| Ester (Pyrethroid) | Alcohol Moiety | Acid Moiety | Reference |
|---|---|---|---|
| Deltamethrin | Cyano(3-phenoxyphenyl)methanol | 3-(2,2-Dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid | preprints.org |
| Esfenvalerate (B1671249) | (S)-Cyano(3-phenoxyphenyl)methanol | (S)-2-(4-Chlorophenyl)-3-methylbutyric acid | wikipedia.org |
| Fenvalerate | Cyano(3-phenoxyphenyl)methanol | 2-(4-Chlorophenyl)-3-methylbutyric acid | preprints.org |
| Fenpropathrin | Cyano(3-phenoxyphenyl)methanol | 2,2,3,3-Tetramethylcyclopropanecarboxylic acid | mdpi.com |
| Cyfluthrin | (4-Fluoro-3-phenoxyphenyl)(hydroxy)acetonitrile | 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid | preprints.org |
Reaction Mechanisms and Chemical Reactivity of 3 Phenoxyphenyl Methanol Derivatives
Mechanistic Investigations of Oxidation Reactions
The oxidation of (3-phenoxyphenyl)methanol to its corresponding aldehyde, 3-phenoxybenzaldehyde (B142659), is a crucial transformation in the synthesis of many pyrethroid insecticides. The efficiency and selectivity of this conversion are highly dependent on the chosen catalytic system and reaction conditions.
The selective oxidation of primary alcohols, such as (3-phenoxyphenyl)methanol, to aldehydes requires mild and selective oxidizing agents to prevent over-oxidation to carboxylic acids. Several catalytic systems have been developed for this purpose, with mechanisms often involving the formation of a catalyst-substrate complex followed by a hydrogen abstraction or transfer step.
One of the most effective methods involves the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in conjunction with a stoichiometric oxidant. The catalytic cycle for TEMPO-mediated oxidation generally proceeds through the formation of an oxoammonium salt, which is the active oxidizing species. The secondary oxidant regenerates the TEMPO radical, allowing it to re-enter the catalytic cycle. In a Cu(II)/TEMPO catalyzed system in an alkaline aqueous solution, the catalytic cycle involves catalyst activation, substrate oxidation, and catalyst regeneration. rsc.org The reaction is initiated by the oxidation of TEMPO to the corresponding oxoammonium cation. This cation then reacts with the alcohol in a concerted or stepwise manner to yield the aldehyde, with the TEMPO being reduced to its hydroxylamine (B1172632) form. The stoichiometric oxidant then reoxidizes the hydroxylamine back to the TEMPO radical. windows.net
The rate-determining step in some pathways is proton transfer, where the participation of water plays a significant role. rsc.org For benzylic alcohols, the oxidation can be rapid, with complete conversion achievable in a short time at room temperature using ambient air as the oxidant in a (bpy)Cu(I)/TEMPO system. nih.gov
Another approach involves phase transfer catalysis, which facilitates the reaction between a water-soluble oxidant and an organic-soluble alcohol. In a system using hydrogen peroxide as the oxidant and sodium tungstate (B81510) as a co-catalyst, a quaternary ammonium (B1175870) salt transfers the tungstate catalyst to the organic phase where it oxidizes the alcohol. The catalytic cycle involves the formation of a peroxo complex which then reacts with the alcohol. ijasrm.com
Below is a table summarizing different catalytic systems for the oxidation of benzyl (B1604629) alcohol derivatives.
| Catalyst System | Oxidant | Key Mechanistic Features | Reference |
| Cu(II)/L–TEMPO | O₂ (Air) | Involves catalyst activation, substrate oxidation, and catalyst regeneration. Proton transfer is often rate-determining. | rsc.org |
| (bpy)Cu(I)/TEMPO | O₂ (Air) | Features two separate half-reactions: oxidation of Cu(I) and TEMPOH by O₂, and alcohol oxidation by Cu(II) and TEMPO. | nih.gov |
| TEMPO/NaOCl | NaOCl | Formation of an oxoammonium salt as the primary oxidant. | windows.net |
| Na₂WO₄/PTC | H₂O₂ | Phase transfer of the tungstate catalyst to the organic phase for alcohol oxidation. | ijasrm.com |
| Laccase/TEMPO | O₂ (Air) | Enzymatic oxidation where laccase oxidizes TEMPO to the oxoammonium ion. | researchgate.net |
The photochemical degradation of pyrethroid insecticides, which are esters of (3-phenoxyphenyl)methanol, often proceeds through radical mechanisms. nih.govresearchgate.net UV irradiation can induce the cleavage of the ester bond, leading to the formation of a 3-phenoxybenzyl radical and a corresponding acid radical. nih.gov These radicals can then undergo further reactions such as photooxidation, photoisomerization, decyanation, and dehalogenation. nih.gov
The generation of alkoxy radicals from alcohols, including benzylic alcohols, can be achieved through photoredox catalysis under mild conditions. nih.gov This process involves the activation of the alcohol to form a species that can undergo single-electron transfer (SET) upon visible light irradiation to generate the alkoxy radical. These highly reactive intermediates can then participate in a variety of synthetic transformations. nih.govmdpi.com
The atmospheric oxidation of benzyl alcohol initiated by hydroxyl (OH) radicals also proceeds via radical pathways. This can involve H-abstraction from the methylene (B1212753) group or OH addition to the aromatic ring, leading to the formation of various oxygenated products. researchgate.net While specific studies on the photochemical radical mechanisms of (3-phenoxyphenyl)methanol itself are limited, the principles derived from studies on benzyl alcohol and pyrethroid degradation provide a strong basis for understanding its photochemical reactivity.
Mechanistic Aspects of Esterification and Hydrolysis
The formation and cleavage of the ester linkage in derivatives of (3-phenoxyphenyl)methanol are fundamental to the synthesis and degradation of pyrethroid insecticides.
The synthesis of pyrethroid insecticides involves the esterification of a suitable carboxylic acid with (3-phenoxyphenyl)methanol or its α-cyano derivative. nih.gov Many pyrethroids possess multiple chiral centers, and their insecticidal activity is often highly dependent on the stereochemistry. nih.gov Therefore, stereoselective esterification methods are of great importance.
The synthesis of pyrethroids is often achieved by the esterification of vinyl cyclopropane (B1198618) carboxylic acids (or their activated forms like acid chlorides) with the alcohol moiety. arkat-usa.org The development of diastereoselective and enantioselective syntheses has been a key area of research. arkat-usa.org This can be achieved through the use of chiral catalysts or by employing enzymes, such as lipases, which can catalyze esterification with high stereoselectivity. arkat-usa.orgresearchgate.net For instance, the synthesis of deltamethrin (B41696), a potent insecticide, involves the esterification of (S)-α-cyano-3-phenoxybenzyl alcohol with (1R)-cis-2,2-dimethyl-3-(2,2-dibromoethenyl)cyclopropanecarboxylic acid. nih.gov Processes have been developed for the production of 1R pyrethroid esters, which are the more active isomers, often involving the resolution of the pyrethroid acids before esterification. google.com
The hydrolytic stability of pyrethroid esters is a critical factor in their environmental persistence and metabolism. Hydrolysis of the ester bond is a primary degradation pathway, leading to the formation of (3-phenoxyphenyl)methanol and the corresponding carboxylic acid. nih.govfrontiersin.org This process can be influenced by pH, temperature, and the presence of catalysts, including enzymes. nih.govnih.gov
In mammals, the hydrolysis of pyrethroids is primarily catalyzed by carboxylesterases (CEs), such as hCE-1 and hCE-2 in human liver microsomes. nih.govmsstate.edunih.gov These enzymes often exhibit stereoselectivity, with trans-isomers of pyrethroids like permethrin (B1679614) and cypermethrin (B145020) being hydrolyzed much faster than their corresponding cis-isomers. nih.govnih.gov The (3-phenoxyphenyl)methanol produced from this hydrolysis is then typically oxidized to 3-phenoxybenzoic acid. nih.gov
The degradation of deltamethrin in aqueous environments is influenced by pH, with the rate of degradation being faster under alkaline conditions. nih.gov The degradation process can involve both chemical hydrolysis and stereochemical modifications, such as the epimerization of the α-benzyl carbon atom. nih.gov In some cases, the degradation products can undergo further reactions; for example, 3-phenoxybenzaldehyde, an oxidation product of (3-phenoxyphenyl)methanol, can react with deltamethrin to form secondary by-products.
The table below outlines the major degradation products of deltamethrin, a prominent ester of (3-phenoxyphenyl)methanol.
| Degradation Product | Formation Pathway |
| Inactive deltamethrin (i-DLM) | Epimerization of the α-benzyl carbon |
| 3-Phenoxybenzaldehyde (3-PBA) | Hydrolysis of the ester bond followed by oxidation of the alcohol |
| 3-Phenoxybenzoic acid (3-PBAc) | Further oxidation of 3-phenoxybenzaldehyde |
| (1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethyl-cyclopropanecarboxylic acid | Hydrolysis of the ester bond |
Catalytic Processes Involving (3-Phenoxyphenyl)methanol Derivatives
(3-Phenoxyphenyl)methanol is a crucial intermediate in the synthesis of a number of commercially important pyrethroid insecticides. nih.govinnospk.com Its primary role in catalytic processes is as a substrate in esterification reactions, as detailed in section 3.2.1. The development of efficient catalytic methods for the synthesis of (3-phenoxyphenyl)methanol itself and its conversion to pyrethroids has been a significant area of research.
The synthesis of (3-phenoxyphenyl)methanol often involves the reduction of 3-phenoxybenzaldehyde. Beyond its use in pyrethroid synthesis, there is limited information on the application of (3-phenoxyphenyl)methanol or its simple derivatives as catalysts or ligands in other catalytic transformations. Its main significance in the field of catalysis lies in being a key building block for complex molecules with significant biological activity. innospk.com The catalytic processes are therefore focused on its efficient synthesis and subsequent derivatization.
Manganese-Catalyzed Organic Transformations
Manganese, as an earth-abundant and low-toxicity metal, has garnered significant attention for sustainable catalysis. nih.govsemanticscholar.org Manganese catalysts are effective in a range of organic transformations, including C-H functionalization and alcohol refunctionalization. nih.govd-nb.info These reactions often proceed through radical pathways or via organomanganese intermediates. unl.pt
In the context of (3-phenoxyphenyl)phenylmethanol, manganese catalysis can be applied to reactions such as methylation using methanol (B129727) as a C1 source. d-nb.info Mechanistic studies suggest these transformations can occur via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. d-nb.infocardiff.ac.uk The process involves the temporary oxidation of the alcohol to its corresponding aldehyde by the manganese catalyst. This aldehyde then participates in a subsequent reaction (e.g., condensation) before the "borrowed" hydrogen is returned by the catalyst to form the final product. d-nb.info
Table 1: Overview of Manganese-Catalyzed Alcohol Methylation
| Feature | Description |
|---|---|
| Catalyst System | Typically a Manganese(I) complex, e.g., [Mn(CO)₅Br], often with a base like KOtBu. d-nb.info |
| Principle | Borrowing Hydrogen / Hydrogen Autotransfer. d-nb.info |
| Mechanism Steps | 1. Catalyst-mediated dehydrogenation of the alcohol to an aldehyde. 2. Condensation with a nucleophile. 3. Reduction of the intermediate by the catalyst-hydride species. d-nb.info |
| Application | Can be used for the β-methylation of primary alcohols. d-nb.info |
Late-stage C-H functionalization is another powerful application of manganese catalysis, allowing for the direct modification of complex molecules. nih.govsemanticscholar.org This strategy could potentially be used to functionalize the aromatic rings of (3-phenoxyphenyl)phenylmethanol derivatives.
Copper-Catalyzed Reactions and Hydrogen Borrowing Mechanistic Insights
Copper catalysts are widely used in organic synthesis, including in reactions pertinent to methanol production and alcohol functionalization. mdpi.comnih.govnih.gov The "borrowing hydrogen" principle is a key sustainable strategy for C-C and C-N bond formation, enabling alcohols to be used as alkylating agents with water as the only byproduct. cardiff.ac.uknih.gov
This catalytic cycle generally involves three main stages:
Oxidation: The copper catalyst facilitates the dehydrogenation of the alcohol substrate, such as (3-phenoxyphenyl)phenylmethanol, to form a transient aldehyde or ketone intermediate. nih.gov
Intermediate Reaction: The in situ-generated carbonyl compound reacts with a suitable nucleophile (e.g., an amine, enolate). nih.gov
Reduction: The catalyst, which had stored the hydrogen from the initial step (typically as a metal hydride), reduces the intermediate from the second step to yield the final product and regenerate the active catalyst. nih.gov
Iridium-based catalysts are also extensively studied for hydrogen borrowing reactions involving methanol, providing mechanistic insights that are broadly applicable to transition-metal catalysis. researchgate.netresearchgate.netamanote.com For instance, catalytic systems can be designed to "interrupt" the cycle, allowing the reactive enone intermediate to be trapped by other nucleophiles. researchgate.net
Table 2: Hydrogen Borrowing Catalysis for Alcohol Functionalization
| Stage | Mechanistic Role | Substrate Example |
|---|---|---|
| Dehydrogenation | Alcohol is oxidized to a carbonyl intermediate. nih.gov | (3-Phenoxyphenyl)phenylmethanol → 3-Phenoxybenzaldehyde |
| Condensation | Carbonyl intermediate reacts with a nucleophile. | 3-Phenoxybenzaldehyde + Amine → Imine |
| Hydrogenation | Stored hydrogen reduces the new intermediate. nih.gov | Imine → Alkylated Amine |
Photoredox Catalysis and Generation of Reactive Intermediates
Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, thereby generating highly reactive intermediates from stable starting materials under mild conditions. sigmaaldrich.comrsc.org This approach can activate a wide range of functional groups, including alcohols. sigmaaldrich.com
For a molecule like (3-phenoxyphenyl)phenylmethanol, photoredox catalysis can generate reactive species in several ways:
Oxidation: A photoexcited catalyst can oxidize the alcohol to a radical cation. This intermediate can then undergo further reactions, such as deprotonation to form an α-hydroxyalkyl radical.
Activation of Derivatives: The alcohol can be converted into a derivative (e.g., a tosylate, mesylate, or halide) which can then be reduced by the photocatalyst to generate a carbon-centered radical.
These radical intermediates are versatile and can participate in a wide array of transformations, including C-C bond formation and addition to alkenes. beilstein-journals.orgbeilstein-journals.org The choice of photocatalyst (often based on iridium or ruthenium, but also increasingly organic dyes) is crucial as its redox potentials determine which substrates can be activated. sigmaaldrich.comresearchgate.net
Enzymatic Catalysis in Chiral Synthesis and Biotransformation
Enzymes are highly efficient and selective biocatalysts that operate under mild conditions, making them ideal for the synthesis of chiral compounds. pharmasalmanac.comnih.gov For the synthesis of enantiomerically pure (3-phenoxyphenyl)phenylmethanol, enzymes like lipases, proteases, and dehydrogenases are particularly relevant. nih.gov
Biotransformation can be achieved through two primary strategies:
Kinetic Resolution: A racemic mixture of (3-phenoxyphenyl)phenylmethanol can be subjected to an enzymatic reaction, typically an acylation using a lipase (B570770). The enzyme will selectively acylate one enantiomer at a much faster rate than the other, allowing for the separation of the unreacted alcohol enantiomer from the esterified one. pharmasalmanac.com
Asymmetric Reduction: A prochiral ketone precursor, 3-phenoxybenzophenone, can be stereoselectively reduced to a single enantiomer of (3-phenoxyphenyl)phenylmethanol using an alcohol dehydrogenase (ADH) or a whole-cell system containing ketoreductases. doi.org
These enzymatic methods are valued for their high enantioselectivity (often >99% ee) and their operation in environmentally benign solvents like water. pharmasalmanac.comdoi.org
Stereochemical Control and Stereoselective Reactions
Achieving control over stereochemistry is paramount in modern organic synthesis, particularly for the preparation of pharmaceuticals and other bioactive molecules.
Enantioselective Synthesis and Resolution
Producing single-enantiomer compounds is a central goal in chiral synthesis. pharmasalmanac.com For (3-phenoxyphenyl)phenylmethanol, this can be accomplished through either asymmetric synthesis or the resolution of a racemic mixture.
Enantioselective Synthesis: This involves creating the chiral center with a preference for one enantiomer. A key method is the asymmetric reduction of the corresponding ketone using a chiral catalyst. Catalytic systems based on transition metals (e.g., palladium, rhodium, iridium) with chiral ligands can achieve high enantiomeric excess. nih.gov
Chiral Resolution: This is the process of separating a racemic mixture into its constituent enantiomers. wikipedia.org A common and classical method is the formation of diastereomeric salts. The racemic alcohol is reacted with a chiral resolving agent (e.g., an enantiomerically pure acid like tartaric acid) to form a pair of diastereomers. wikipedia.org These diastereomers have different physical properties, such as solubility, which allows them to be separated by crystallization. Afterward, the resolving agent is removed to yield the pure enantiomer. wikipedia.orgtcichemicals.com
Table 3: Comparison of Chiral Synthesis Strategies
| Method | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Asymmetric Synthesis | Creation of a single enantiomer from a prochiral precursor using a chiral catalyst or auxiliary. nih.gov | High theoretical yield (up to 100%). Atom economical. | Requires development of specific chiral catalysts. |
| Chiral Resolution | Separation of a racemic mixture into two enantiomers. wikipedia.org | Utilizes well-established techniques (e.g., crystallization). | Maximum theoretical yield is 50% for the desired enantiomer unless the undesired one is racemized and recycled. wikipedia.org |
| Enzymatic Resolution | Use of an enzyme to selectively react with one enantiomer in a racemate. pharmasalmanac.comnih.gov | Very high enantioselectivity. Mild reaction conditions. | Can be limited by substrate scope and enzyme stability. |
Diastereoselective Transformations
Diastereoselectivity becomes relevant when a new chiral center is introduced into a molecule that already possesses one, leading to the formation of diastereomers. If a derivative of (3-phenoxyphenyl)phenylmethanol already contained a stereocenter, any subsequent reaction creating a second stereocenter would need to be controlled to favor one diastereomer over the other.
For example, in an aldol (B89426) reaction involving an enolate derived from a chiral ester of a (3-phenoxyphenyl)phenylmethanol derivative, the facial selectivity of the enolate's attack on an aldehyde would be influenced by the existing chiral center. The steric and electronic properties of the substrate and reagents would dictate which diastereomer is formed preferentially. The optimization of diastereoselectivity often involves screening different reagents, catalysts (especially Lewis acids), and reaction conditions to maximize the formation of the desired product. nih.gov
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.
¹H NMR Spectroscopy
In the proton NMR spectrum of 3-Phenoxyphenyl-phenylmethanol, distinct signals are expected for the hydroxyl, methine, and aromatic protons. The hydroxyl (-OH) proton typically appears as a broad singlet, the chemical shift of which can vary depending on concentration and solvent. The methine proton (-CH(OH)-), being adjacent to an oxygen atom and two aromatic rings, is expected to be deshielded and appear as a singlet around 5.8 ppm. rsc.org The nine protons of the 3-phenoxyphenyl group and the five protons of the phenyl group will produce a complex series of multiplets in the aromatic region, typically between 6.8 and 7.5 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. For this compound, a total of 19 distinct carbon signals would be expected if the molecule is fully asymmetric. The methine carbon atom (CH-OH) is anticipated to resonate around 75-80 ppm. rsc.org The carbons of the aromatic rings appear in the characteristic downfield region of 115-160 ppm. oregonstate.eduwisc.edu The two carbons directly attached to the ether oxygen (C-O-C) and the carbon attached to the hydroxyl group will have chemical shifts at the lower end of this range, influenced by the electronegativity of the oxygen atom. libretexts.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|---|
| ¹H | -OH | Variable (1.5-4.0) | Broad Singlet |
| ¹H | -CH(OH)- | ~5.8 | Singlet |
| ¹H | Aromatic | 6.8-7.5 | Multiplet |
| ¹³C | -CH(OH)- | 75-80 | - |
| ¹³C | Aromatic C-H | 115-130 | - |
| ¹³C | Aromatic C-O / C-C | 140-160 | - |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and providing structural clues through its fragmentation pattern. For this compound (C₁₉H₁₆O₂), the exact molecular weight is 276.1150 g/mol .
In an electron ionization (EI) mass spectrum, a distinct molecular ion peak (M⁺) would be expected at m/z = 276. The fragmentation of diarylmethanols is often characterized by several key pathways. libretexts.org A common fragmentation is the loss of a water molecule, leading to an [M-18]⁺ peak. Another significant fragmentation involves the cleavage of the bond between the central carbon and the hydroxyl group, resulting in an [M-OH]⁺ fragment at m/z = 259. Alpha-cleavage, the breaking of a C-C bond adjacent to the oxygen atom, can lead to the formation of highly stabilized carbocations. The stability of the resulting fragments, such as the tropylium (B1234903) ion (m/z = 91) from the phenyl ring, often makes them prominent peaks in the spectrum. youtube.com
Table 2: Expected Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment | Formula |
|---|---|---|
| 276 | Molecular Ion [M]⁺ | [C₁₉H₁₆O₂]⁺ |
| 259 | Loss of hydroxyl radical [M-OH]⁺ | [C₁₉H₁₅O]⁺ |
| 258 | Loss of water [M-H₂O]⁺ | [C₁₉H₁₄O]⁺ |
| 183 | [M-C₆H₅]⁺ | [C₁₃H₁₁O₂]⁺ |
| 169 | [3-phenoxyphenyl]⁺ | [C₁₂H₉O]⁺ |
| 105 | Benzoyl cation [C₆H₅CO]⁺ | [C₇H₅O]⁺ |
| 77 | Phenyl cation [C₆H₅]⁺ | [C₆H₅]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is an excellent tool for identifying the functional groups present in a molecule. vscht.cz
The IR spectrum of this compound is expected to display several characteristic absorption bands. A prominent, broad band in the region of 3600-3200 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group, with the broadening resulting from hydrogen bonding. masterorganicchemistry.comlibretexts.org The C-O stretching vibration of the secondary alcohol will likely appear as a strong band in the 1200-1000 cm⁻¹ range. The presence of the ether linkage (C-O-C) should give rise to characteristic stretching bands, typically around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric). The aromatic rings will be evidenced by C-H stretching vibrations appearing just above 3000 cm⁻¹, and several C=C stretching absorptions of variable intensity in the 1600-1450 cm⁻¹ region. pressbooks.pub
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| 3600-3200 (broad, strong) | O-H stretch | Alcohol |
| 3100-3000 (sharp, medium) | C-H stretch | Aromatic |
| 2960-2850 (medium) | C-H stretch | Aliphatic (Methine) |
| 1600-1450 (medium to weak) | C=C stretch | Aromatic Ring |
| ~1250 (strong) | C-O-C stretch (asymmetric) | Aryl Ether |
| 1200-1000 (strong) | C-O stretch | Secondary Alcohol |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule upon absorption of UV or visible light. shu.ac.uk The chromophores in this compound are the two aromatic rings (phenyl and phenoxyphenyl). These systems give rise to π → π* electronic transitions. uzh.chlibretexts.org
The spectrum is expected to show strong absorptions in the UV region. Benzene itself has a characteristic absorption at about 254 nm. In this compound, the extended conjugation and the presence of oxygen atoms with non-bonding electrons (auxochromes) are expected to cause a bathochromic shift (a shift to longer wavelengths) and an increase in the molar absorptivity. stackexchange.com One would anticipate strong absorption bands in the 250-280 nm range, characteristic of the π → π* transitions within the substituted aromatic system.
Chiroptical Techniques for Stereochemical Analysis (e.g., Circular Dichroism)
The central methine carbon in this compound is a stereocenter, as it is bonded to four different groups: a hydrogen atom, a hydroxyl group, a phenyl group, and a 3-phenoxyphenyl group. Consequently, the molecule is chiral and can exist as a pair of enantiomers.
Chiroptical techniques, such as Circular Dichroism (CD) spectroscopy, are specifically designed to analyze chiral molecules. CD measures the differential absorption of left- and right-circularly polarized light. Enantiomers of a chiral compound will produce mirror-image CD spectra. Therefore, CD spectroscopy could be employed to distinguish between the (R) and (S) enantiomers of this compound and to determine the enantiomeric excess of a sample.
Advanced Spectroscopic Methods in Mechanistic Studies
While NMR, MS, IR, and UV-Vis are primary tools for structural elucidation, other advanced spectroscopic methods can provide deeper insights, particularly in mechanistic studies.
Electron Spin Resonance (ESR) Spectroscopy: This technique is used to detect and study species with unpaired electrons, such as free radicals. If this compound were involved in a reaction mechanism that generates radical intermediates, ESR would be an invaluable tool for their identification and characterization.
X-ray Photoelectron Spectroscopy (XPS): XPS provides information about the elemental composition and the chemical and electronic state of the elements within a material. It could be used to precisely analyze the carbon and oxygen environments in the molecule, complementing the information obtained from NMR.
Raman Spectroscopy: As a vibrational spectroscopy technique, Raman is complementary to IR. It is particularly sensitive to non-polar, symmetric bonds and can provide detailed information about the vibrations of the aromatic ring skeletons.
X-ray Diffraction (XRD): If a single crystal of this compound can be grown, single-crystal XRD can provide an exact three-dimensional model of the molecule. This technique yields precise data on bond lengths, bond angles, and the conformation of the molecule in the solid state, offering the ultimate confirmation of its structure.
Computational Chemistry and Molecular Modeling Studies
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Energetics
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, widely employed to investigate the electronic structure of molecules and predict the mechanisms and energetics of chemical reactions. For the synthesis and subsequent reactions of 3-Phenoxyphenyl-phenylmethanol, DFT calculations can provide a detailed, step-by-step understanding of the transformation pathways.
One of the key synthetic routes to analogous diaryl ethers involves nucleophilic aromatic substitution, and DFT has been used to model the mechanisms and energetics of such reactions involving group I metal phenoxides and halobenzenes. nih.gov These studies suggest that the reaction barrier decreases as the size of the metal cation increases, a trend attributed to reduced distortion of the phenoxide in the transition state. nih.gov While resonance-stabilized intermediates like Meisenheimer complexes are predicted to be energetically unfavorable in reactions with singly activated fluorobenzenes, they can be formed with highly electron-deficient aryl halides or when ortho-substituents can chelate the metal cation. nih.gov
Below is a hypothetical data table illustrating the kind of energetic data that could be generated from DFT calculations for a proposed reaction step in the synthesis of this compound.
| Reaction Step | Reactant(s) | Transition State (TS) | Product(s) | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |
| Nucleophilic Attack | 3-Phenoxyphenoxide + Benzyl (B1604629) Chloride | [TS Complex] | This compound + Cl- | 22.5 | -15.8 |
| Proton Transfer | Intermediate Alkoxide + H₂O | [TS Complex] | This compound + OH- | 5.2 | -8.1 |
Note: The data in this table is illustrative and not based on actual experimental or calculated values for this specific reaction.
Molecular Dynamics Simulations for Conformational Analysis and Interactions
The flexibility of this compound, arising from the ether linkage and the bond connecting the phenyl and methanol (B129727) groups, results in a complex conformational landscape. Molecular dynamics (MD) simulations are a powerful computational method to explore this landscape by simulating the atomic motions of the molecule over time. ethz.ch By solving Newton's equations of motion for the system, MD provides a trajectory that reveals the accessible conformations and the transitions between them. osti.gov
For this compound, an MD simulation would typically involve placing the molecule in a simulated solvent box (e.g., water or an organic solvent) and running the simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space. nih.govum.es The analysis of the trajectory can reveal:
Preferred Conformations: Identifying low-energy, stable conformations of the molecule.
Dihedral Angle Distributions: Understanding the rotational freedom around key bonds, such as the C-O-C ether linkage and the C-C bond to the hydroxyl group.
Intramolecular Interactions: Detecting non-covalent interactions, such as hydrogen bonding (if applicable in a protic solvent) or π-π stacking between the aromatic rings, that stabilize certain conformations.
Solvent Effects: Observing how the surrounding solvent molecules interact with and influence the conformation of this compound.
The results from MD simulations can be used to generate free energy landscapes, which map the stability of different conformations. Advanced sampling techniques, such as umbrella sampling or metadynamics, can be employed to overcome energy barriers and explore the conformational space more exhaustively. ethz.ch
| Dihedral Angle | Description | Predominant Angle Range (degrees) |
| τ1 (C-O-C-C) | Rotation around the ether linkage | 110-130 and 230-250 |
| τ2 (O-C-C-O) | Rotation of the hydroxymethyl group | 50-70, 170-190, 290-310 (gauche/anti) |
Note: This table represents typical outputs from a conformational analysis and the values are hypothetical for this compound.
In Silico Predictions of Reactivity and Selectivity
In silico models, particularly those based on machine learning and quantitative structure-activity relationships (QSAR), are increasingly used to predict the reactivity and selectivity of chemical compounds. nih.gov These models leverage large datasets of known reactions to learn the relationships between molecular structure and chemical behavior.
For this compound, in silico tools could be used to predict:
Sites of Metabolism: Predicting which parts of the molecule are most likely to be metabolized by enzymes, which is crucial in pharmaceutical and toxicological studies. nih.gov Software tools like SyGMa, BioTransformer, and GLORYx use rule-based systems and machine learning to predict potential metabolites from phase I and phase II reactions. nih.gov
Reactivity Towards Specific Reagents: Predicting the outcome of reactions with various oxidizing agents, reducing agents, or other reagents. For example, models can predict the likelihood of oxidation at the benzylic alcohol.
Selectivity in Reactions: In cases where multiple reaction pathways are possible, in silico models can help predict the major product. For instance, in reactions involving the aromatic rings, these models could predict the regioselectivity of electrophilic substitution.
The development of such predictive models often involves calculating a variety of molecular descriptors for this compound, which are numerical representations of its structural and electronic features. These descriptors are then used as input for the machine learning algorithm.
| Prediction Tool | Predicted Biotransformation | Potential Metabolite Structure |
| BioTransformer | Oxidation of primary alcohol | 3-Phenoxybenzaldehyde (B142659) |
| SyGMa | Aromatic hydroxylation | Hydroxylated this compound |
| GLORYx | Glucuronidation | This compound glucuronide |
Note: The predictions in this table are illustrative examples of what in silico metabolism prediction tools might generate.
Computational Analysis of Transition States and Intermediates
A detailed understanding of a chemical reaction requires the characterization of its transition states and any intermediates that may be formed. Computational chemistry provides the tools to calculate the geometries and energies of these transient species, which are often difficult or impossible to observe experimentally.
For reactions involving this compound, such as its synthesis or degradation, computational methods can be used to:
Locate Transition State Structures: Algorithms are used to find the first-order saddle point on the potential energy surface that connects reactants and products.
Verify Transition States: Frequency calculations are performed to confirm that a located structure is a true transition state, characterized by a single imaginary frequency corresponding to the reaction coordinate.
Analyze Reaction Pathways: Intrinsic Reaction Coordinate (IRC) calculations can be performed to follow the reaction path downhill from the transition state to the reactants and products, confirming the connection.
Characterize Intermediates: The geometries and stabilities of any reaction intermediates, such as carbocations or radicals, can be calculated. For example, in a reaction involving the hydroxyl group, a protonated intermediate or a subsequent carbocation could be computationally characterized.
The distortion/interaction energy model is a useful framework for analyzing the activation energy, breaking it down into the energy required to distort the reactants into their transition state geometries and the interaction energy between the distorted reactants. nih.gov
Quantum Chemical Studies on Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the electronic properties of this compound, which in turn govern its reactivity and spectroscopic characteristics. These studies typically involve solving the Schrödinger equation at various levels of theory.
Key aspects of the electronic structure that can be investigated include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability and reactivity. niscpr.res.in
Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution in the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is useful for predicting where the molecule will interact with other species.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding within the molecule, including bond orders, hybridization, and charge distribution. It can reveal important electronic interactions, such as hyperconjugation.
Dipole Moment and Polarizability: These properties, which can be calculated with high accuracy, are important for understanding the molecule's interaction with electric fields and its bulk properties, such as solubility. niscpr.res.in
| Quantum Chemical Property | Calculated Value (Hypothetical) | Significance |
| HOMO Energy | -6.2 eV | Relates to ionization potential and electron-donating ability. |
| LUMO Energy | -0.8 eV | Relates to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | 5.4 eV | Indicates kinetic stability. |
| Dipole Moment | 1.9 D | Influences intermolecular forces and solubility. |
Note: The values in this table are hypothetical and serve to illustrate the types of data generated from quantum chemical studies.
Chemoinformatics and Database Analysis of Related Chemical Structures
Chemoinformatics involves the use of computational methods to analyze large datasets of chemical information. For this compound, chemoinformatic approaches can be used to place the compound in the context of the broader chemical space and to identify structurally similar molecules with known properties.
This can involve:
Similarity Searching: Using the structure of this compound as a query to search large chemical databases (e.g., PubChem, Reaxys, SciFinder) for compounds with similar structural features.
Substructure Searching: Identifying all compounds in a database that contain the 3-phenoxyphenyl-methanol core structure.
Clustering and Classification: Grouping a set of related diaryl ethers or benzyl alcohols based on their structural or physicochemical properties to identify trends and relationships.
Property Prediction: Using data from structurally related compounds to build models that can predict the properties of this compound, such as its toxicity, solubility, or biological activity.
By analyzing the data available for structurally related compounds, it is possible to make informed hypotheses about the likely properties and behavior of this compound, which can then be tested experimentally or with more detailed computational studies. This approach is particularly valuable in the early stages of research when experimental data on the target compound is limited.
Bioconversion and Environmental Fate of 3 Phenoxyphenyl Methanol Derivatives
Microbial Degradation Pathways and Mechanisms
The microbial breakdown of (3-Phenoxyphenyl)methanol is a critical process in its environmental detoxification. A variety of microorganisms, including bacteria and fungi, have been shown to metabolize this compound, typically as part of the broader degradation of pyrethroid insecticides.
Research has demonstrated that certain bacterial strains can degrade diaryl ether compounds, a class to which (3-Phenoxyphenyl)methanol belongs. For instance, a Bacillus sp. has been identified that can degrade 3-phenoxybenzyl alcohol, although it is considered more persistent than its oxidation products, 3-phenoxybenzaldehyde (B142659) and 3-phenoxybenzoic acid. The initial step in the microbial degradation of (3-Phenoxyphenyl)methanol is generally the oxidation of the alcohol moiety. This is followed by cleavage of the diaryl ether bond, a reaction often catalyzed by dioxygenase enzymes in bacteria. This enzymatic attack typically results in the formation of catechols and phenols, which are then funneled into central metabolic pathways.
Fungi, particularly white-rot fungi, are also known for their ability to degrade complex aromatic compounds. While direct studies on (3-Phenoxyphenyl)methanol are limited, research on the degradation of its parent compounds and related metabolites suggests the involvement of non-specific extracellular enzymes like lignin (B12514952) peroxidases and laccases. These enzymes can oxidize a wide range of substrates, initiating the degradation process. For example, various marine fungi, including Aspergillus sydowii and Penicillium raistrickaii, have been shown to metabolize esfenvalerate (B1671249) to yield 3-phenoxybenzyl alcohol, which is then further transformed.
Table 1: Microorganisms Involved in the Degradation of (3-Phenoxyphenyl)methanol and Related Compounds
| Microorganism | Compound Degraded | Key Findings |
| Bacillus sp. | 3-Phenoxybenzyl alcohol | Capable of degrading the compound, though it is more persistent than its aldehyde and acid derivatives. |
| Aspergillus sydowii | Esfenvalerate | Produces 3-phenoxybenzyl alcohol as a metabolic byproduct. |
| Penicillium raistrickaii | Esfenvalerate | Also metabolizes this pyrethroid to 3-phenoxybenzyl alcohol among other products. |
Photodegradation Pathways and Products in Environmental Media
Photodegradation, the breakdown of compounds by light, is another significant factor in the environmental fate of (3-Phenoxyphenyl)methanol. While specific studies focusing solely on the photodegradation of this compound are scarce, the general principles of photochemical reactions of benzyl (B1604629) alcohols and related aromatic compounds can provide insights into its likely pathways.
Under the influence of ultraviolet (UV) radiation from sunlight, organic molecules can undergo direct photolysis or indirect photo-oxidation. For benzyl alcohol derivatives, a common photochemical reaction is the oxidation of the alcohol group to form the corresponding aldehyde and subsequently the carboxylic acid. Therefore, it is plausible that the primary photodegradation products of (3-Phenoxyphenyl)methanol are 3-phenoxybenzaldehyde and 3-phenoxybenzoic acid.
The presence of photosensitizers in the environment, such as humic acids in water and soil, can accelerate photodegradation through the formation of reactive oxygen species (ROS), including hydroxyl radicals (•OH). These highly reactive species can attack the aromatic rings and the ether linkage of (3-Phenoxyphenyl)methanol, leading to ring hydroxylation, ether bond cleavage, and eventual mineralization to carbon dioxide and water. The specific products formed will depend on the environmental medium (e.g., water, soil surface) and the presence of other substances.
Table 2: Potential Photodegradation Products of (3-Phenoxyphenyl)methanol
| Product | Formation Pathway |
| 3-Phenoxybenzaldehyde | Photo-oxidation of the alcohol group. |
| 3-Phenoxybenzoic acid | Further photo-oxidation of 3-phenoxybenzaldehyde. |
| Hydroxylated derivatives | Attack of hydroxyl radicals on the aromatic rings. |
| Phenol (B47542) and Benzoic Acid | Cleavage of the ether bond. |
Enzymatic Biotransformations in Biological Systems
In biological systems, including mammals and insects, (3-Phenoxyphenyl)methanol is primarily formed through the enzymatic hydrolysis of pyrethroid insecticides by carboxylesterases. Once formed, it undergoes further enzymatic transformations, mainly oxidation.
The primary enzymatic pathway for the biotransformation of (3-Phenoxyphenyl)methanol involves its oxidation to 3-phenoxybenzaldehyde, which is then rapidly oxidized to 3-phenoxybenzoic acid. This two-step oxidation is catalyzed by alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs), respectively. These enzymes are ubiquitous in a wide range of organisms and play a crucial role in the detoxification of xenobiotics.
Metabolic Intermediates and Bioconjugation Studies
The metabolism of (3-Phenoxyphenyl)methanol proceeds through a series of intermediates, with 3-phenoxybenzaldehyde and 3-phenoxybenzoic acid being the most significant. These intermediates are further metabolized or conjugated to facilitate their excretion from the body.
Bioconjugation is a key detoxification mechanism where metabolites are coupled with endogenous molecules to increase their water solubility and facilitate their elimination. For (3-Phenoxyphenyl)methanol and its primary metabolite, 3-phenoxybenzoic acid, the main conjugation reactions involve the formation of glucuronide and sulfate (B86663) conjugates. Specifically, studies have identified the glucuronide conjugate of 3-phenoxybenzyl alcohol as a significant urinary metabolite. This indicates that the alcohol group of (3-Phenoxyphenyl)methanol can be directly conjugated with glucuronic acid. Similarly, the carboxylic acid group of 3-phenoxybenzoic acid can also undergo glucuronidation.
These conjugation reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). The resulting conjugates are more polar and are readily excreted in urine and feces.
Table 3: Key Metabolic Intermediates and Conjugates of (3-Phenoxyphenyl)methanol
| Compound | Role |
| 3-Phenoxybenzaldehyde | Primary oxidation product. |
| 3-Phenoxybenzoic acid | Secondary oxidation product. |
| 3-Phenoxybenzyl alcohol glucuronide | Major bioconjugation product. |
| 3-Phenoxybenzoic acid glucuronide | Bioconjugation product of the acid metabolite. |
Applications of 3 Phenoxyphenyl Methanol Derivatives in Academic Research and Synthesis
Role as Intermediates in the Synthesis of Complex Organic Molecules
The primary and most well-documented application of (3-phenoxyphenyl)methanol is its role as a central intermediate in the synthesis of a wide range of complex organic molecules, particularly within the agrochemical industry. innospk.com
(3-Phenoxyphenyl)methanol is a foundational molecule for the production of numerous synthetic pyrethroid insecticides. innospk.comnih.govnih.gov Pyrethroids are a major class of insecticides valued for their high efficacy against a broad spectrum of pests and their relatively low toxicity to mammals. nih.gov The development of photostable pyrethroids suitable for agricultural use was a significant advancement, and the 3-phenoxybenzyl alcohol moiety is a key structural feature in many of these compounds. nih.gov
It serves as the alcohol component that is esterified with various acidic moieties, such as substituted cyclopropanecarboxylic acids, to form the final active insecticide. nih.govnih.gov The introduction of an α-cyano group to (3-phenoxyphenyl)methanol to form α-cyano-3-phenoxybenzyl alcohol further expanded the range and potency of accessible pyrethroids. nih.gov This modification led to the development of some of the most potent synthetic insecticides used in agriculture. nih.gov
Key agrochemicals synthesized using (3-phenoxyphenyl)methanol or its α-cyano derivative as a primary precursor include:
Permethrin (B1679614): A widely used photostable pyrethroid in agriculture and public health for controlling pests like mosquitoes and ticks. innospk.comnih.gov
Phenothrin: Known for its application in controlling household insects. innospk.comnih.gov
Cyphenothrin: A pyrethroid that incorporates the α-cyano-3-phenoxybenzyl alcohol moiety. nih.gov
Fenvalerate & Esfenvalerate (B1671249): Important agricultural insecticides built upon the α-cyano-3-phenoxybenzyl alcohol structure. nih.gov
Deltamethrin (B41696): A potent insecticide that also utilizes the α-cyano-3-phenoxybenzyl alcohol intermediate. nih.gov
Ethofenprox: A pyrethroid ether insecticide, for which (3-phenoxyphenyl)methanol is a critical building block. innospk.com
Table 1: Agrochemicals Derived from (3-Phenoxyphenyl)methanol
| Agrochemical | Precursor Moiety | Primary Use |
|---|---|---|
| Permethrin | 3-Phenoxybenzyl alcohol | Agriculture, Public Health |
| Phenothrin | 3-Phenoxybenzyl alcohol | Household Insecticide |
| Ethofenprox | 3-Phenoxybenzyl alcohol | Agriculture, Public Health |
| Cyphenothrin | α-Cyano-3-phenoxybenzyl alcohol | Insecticide |
| Fenvalerate | α-Cyano-3-phenoxybenzyl alcohol | Agricultural Insecticide |
| Esfenvalerate | α-Cyano-3-phenoxybenzyl alcohol | Agricultural Insecticide |
| Deltamethrin | α-Cyano-3-phenoxybenzyl alcohol | Agricultural Insecticide |
The structural motif of (3-phenoxyphenyl)methanol is recognized as a valuable building block for creating novel chemical entities, extending beyond the realm of pyrethroids. In medicinal chemistry, the quality and diversity of building blocks are crucial for the discovery of new drugs. dntb.gov.ua Structural concepts such as increasing the three-dimensional character of molecules to "escape the flatland" of traditional aromatic scaffolds are key trends in modern drug design. researchgate.net
While its most prominent use is in agrochemicals, the (3-phenoxyphenyl)methanol scaffold possesses features that make it an attractive starting point for broader synthetic applications:
A Versatile Scaffold: It combines an aromatic ether linkage with a primary alcohol, providing two key points for chemical modification.
Bioisosteric Potential: The diphenyl ether motif can be used as a bioisostere for other aromatic systems in the design of bioactive molecules.
Proven Biological Activity: Its central role in the highly successful pyrethroid class demonstrates that this scaffold is well-suited for interaction with biological targets, particularly within the nervous system. arkat-usa.org
The synthesis of new derivatives, such as those involving the m-aryloxy phenol (B47542) structure, has been explored for applications in materials science, including the development of organic light-emitting devices (OLEDs) and high-performance polymers, showcasing the versatility of this chemical framework. nih.gov Therefore, (3-phenoxyphenyl)methanol serves not only as a precursor for established products but also as a foundational structure for the exploration of novel molecules in medicinal chemistry and materials science. dntb.gov.uasciencedaily.com
Use in Analytical Method Development
Beyond its role in synthesis, derivatives of (3-phenoxyphenyl)methanol are instrumental in the development of analytical methods for monitoring exposure to pyrethroid insecticides.
Immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), are powerful analytical tools that offer high sensitivity, speed, and cost-effectiveness for detecting specific molecules in biological and environmental samples. researchgate.net However, small molecules like insecticides and their metabolites are not immunogenic on their own, meaning they cannot induce an immune response to produce antibodies. nih.gov
To overcome this, a small molecule of interest is covalently attached to a large carrier protein (like bovine serum albumin or keyhole limpet hemocyanin) to create a conjugate that can elicit an immune response. nih.govepa.gov The small molecule in this context is called a hapten . nih.gov
(3-Phenoxyphenyl)methanol is a major metabolite of several pyrethroid insecticides, including permethrin. nih.gov Therefore, derivatives of (3-phenoxyphenyl)methanol and other common pyrethroid metabolites are ideal candidates for hapten synthesis. By designing and synthesizing haptens that mimic the structure of these metabolites, researchers can generate specific antibodies that recognize them. nih.gov
These antibodies are then used to develop ELISAs for a variety of purposes:
Biomonitoring: Detecting pyrethroid metabolites in human urine to assess exposure levels in the general population or in agricultural workers. nih.gov
Food Safety: Screening agricultural commodities for pesticide residues. researchgate.net
Environmental Monitoring: Measuring the presence of pyrethroid residues in soil and water samples.
The design of the hapten is critical, as its structure determines the specificity and sensitivity of the resulting immunoassay. epa.gov Research has focused on creating haptens that expose key structural features of the pyrethroid metabolites, leading to the development of highly selective and sensitive ELISAs for compounds like permethrin and esfenvalerate. nih.govdntb.gov.ua
Research Tools in Mechanistic Organic Chemistry
While not its primary application, (3-phenoxyphenyl)methanol and its derivatives serve as important tools for research in mechanistic organic chemistry. The efficiency of large-scale industrial processes, such as the manufacturing of pyrethroids, relies on a deep understanding of the underlying reaction kinetics and mechanisms. researchgate.net
As a key precursor, (3-phenoxyphenyl)methanol is the substrate in numerous synthetic transformations studied to optimize the production of pyrethroids and to discover new, more effective analogues. Research in this area implicitly involves mechanistic studies where (3-phenoxyphenyl)methanol is a tool:
Studying Reaction Pathways: The esterification of (3-phenoxyphenyl)methanol with various acid chlorides is the cornerstone of pyrethroid synthesis. nih.gov Chemists study the kinetics, transition states, and catalytic requirements of these reactions to maximize yield and purity.
Investigating Steric and Electronic Effects: The phenoxy group at the meta-position exerts specific electronic effects on the reactivity of the benzylic alcohol. Comparing its reactivity to other substituted benzyl (B1604629) alcohols allows chemists to probe how substituents influence reaction rates and mechanisms.
Developing Novel Synthetic Methods: The extensive structural modifications performed on the pyrethroid template, such as the introduction of the α-cyano group or fluorine atoms, required the development of new synthetic methodologies. nih.govnih.gov (3-Phenoxyphenyl)methanol and its derivatives would have been the core substrates used to test and refine these novel chemical transformations, thereby contributing to the broader toolkit of synthetic organic chemistry.
In essence, the economic importance of the molecules derived from (3-phenoxyphenyl)methanol has driven extensive research into their synthesis, which in turn has provided valuable insights into reaction mechanisms and the principles of organic synthesis.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-Phenoxyphenyl-phenylmethanol in a laboratory setting?
- Methodological Answer: Synthesis typically involves multi-step organic reactions. A plausible route includes the reduction of 3-Phenoxyphenyl-phenylketone using sodium borohydride (NaBH₄) or catalytic hydrogenation. Alternatively, nucleophilic substitution of 3-Phenoxybenzyl chloride (e.g., ASP2617 in ) with a phenyl Grignard reagent could yield the target compound. Optimization of reaction conditions (e.g., solvent, temperature, catalyst) is critical to minimize side products. For complex analogs, cascade reactions involving [3,3]-sigmatropic rearrangements, as demonstrated in benzofuran-derived compounds ( ), may offer inspiration for stereochemical control .
Q. How can researchers ensure the purity of this compound, and what analytical techniques are most effective?
- Methodological Answer: Purity assessment requires a combination of techniques:
- Chromatography: Fast GC ( ) or HPLC with UV detection for quantifying impurities.
- Spectroscopy: NMR (¹H/¹³C) to confirm structural integrity and detect stereoisomers.
- Melting Point Analysis: Compare experimental values with literature data (e.g., 3-Phenylphenol’s mp: 77–82°C in ).
- Mass Spectrometry (MS): High-resolution MS for molecular weight verification.
Standardized protocols from pharmacopeial resources (e.g., USP 29 in ) should guide validation .
Q. What are the key considerations for handling and storing this compound to maintain its stability?
- Methodological Answer:
- Storage: Store in airtight containers under inert gas (N₂/Ar) at 0–6°C to prevent oxidation ( ).
- Handling: Use PPE (gloves, goggles) to avoid skin/eye contact ( ).
- Decomposition Risks: Monitor for hydrolysis under acidic/basic conditions; stability studies using accelerated thermal degradation (40–60°C) can predict shelf life .
Advanced Research Questions
Q. What computational models are used to predict the reactivity of this compound in different chemical environments?
- Methodological Answer: Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO/LUMO energies) to predict sites for electrophilic/nucleophilic attack. Quantitative Structure-Activity Relationship (QSAR) models, validated against analogs like fluorinated phenethyl alcohols ( ), may correlate substituent effects with reactivity. Software tools like Gaussian or ORCA are standard for such analyses .
Q. How does the presence of the phenoxy group influence the biological activity of this compound?
- Methodological Answer: The phenoxy group enhances lipophilicity, potentially improving membrane permeability. Comparative studies with non-phenoxy analogs (e.g., phenylmethanol derivatives in ) can isolate its role. Enzymatic assays (e.g., cytochrome P450 interactions) and in vitro metabolic stability tests (e.g., liver microsomes) are recommended to evaluate bioavailability and detoxification pathways .
Q. What are the common degradation products of this compound under acidic or basic conditions, and how are they identified?
- Methodological Answer: Under acidic conditions, cleavage of the ether bond may yield phenol and benzyl alcohol derivatives ( ). Basic hydrolysis could produce carboxylates via oxidation. Degradation pathways are identified using:
- LC-MS/MS: To detect low-abundance fragments.
- Isolation via Prep-TLC: Followed by structural elucidation (NMR, IR).
- Kinetic Studies: Monitor pH-dependent degradation rates (e.g., 0.1M HCl/NaOH at 37°C).
Safety protocols for handling hazardous byproducts (e.g., phenol) should align with EPA guidelines ( ) .
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., logP, solubility) of this compound?
- Methodological Answer: Discrepancies often arise from variations in measurement techniques (e.g., shake-flask vs. chromatographic logP). Standardize protocols using:
- Shake-Flake Method: With octanol/water partitioning ( ).
- QSAR Predictions: Cross-validate with experimental data from analogs (e.g., 3-(3-Fluorophenyl)phenethyl alcohol in ).
- Interlaboratory Studies: Collaborate to establish consensus values, as done for pharmacopeial standards ( ) .
Notes
- Data Sources: Relied on peer-reviewed journals (e.g., Journal of Organic Chemistry in ), pharmacopeial standards (USP, EP in ), and safety guidelines (EPA, OSHA in ).
- Excluded Sources: BenchChem ( ) and other non-academic platforms per instructions.
- Methodological Focus: Emphasized reproducibility, validation, and interdisciplinary approaches (synthesis, analytics, computational modeling).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
